Methyl 2-[methyl-[[methyl(propan-2-yloxy)phosphoryl]methyl]amino]acetate
Overview
Description
Methyl 2-[methyl-[[methyl(propan-2-yloxy)phosphoryl]methyl]amino]acetate is an organic compound with a complex structure that includes a phosphoryl group, an amino group, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[methyl-[[methyl(propan-2-yloxy)phosphoryl]methyl]amino]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of methylamine with a phosphoryl chloride derivative, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to optimize the reaction rate and yield. The process may also include purification steps such as distillation or crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[methyl-[[methyl(propan-2-yloxy)phosphoryl]methyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine derivative.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled conditions, including specific temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce phosphine derivatives.
Scientific Research Applications
Methyl 2-[methyl-[[methyl(propan-2-yloxy)phosphoryl]methyl]amino]acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-[methyl-[[methyl(propan-2-yloxy)phosphoryl]methyl]amino]acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphoryl group can participate in phosphorylation reactions, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate biological pathways and influence cellular functions.
Comparison with Similar Compounds
Similar Compounds
Methyl (diisopropoxyphosphoryl)acetate: Similar in structure but with different substituents on the phosphoryl group.
2-Propanol, 2-methyl-: Shares the propan-2-yloxy group but lacks the amino and ester functionalities.
2-Propanamine, 2-methyl-: Contains an amino group but differs in the overall structure and functional groups.
Uniqueness
Methyl 2-[methyl-[[methyl(propan-2-yloxy)phosphoryl]methyl]amino]acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a phosphoryl and an amino group allows for diverse chemical interactions and makes it a versatile compound in various research and industrial contexts.
Properties
IUPAC Name |
methyl 2-[methyl-[[methyl(propan-2-yloxy)phosphoryl]methyl]amino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO4P/c1-8(2)14-15(5,12)7-10(3)6-9(11)13-4/h8H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFPUFQDKQIKOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C)CN(C)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20NO4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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